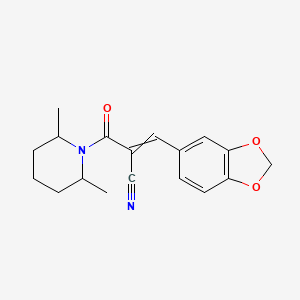
3-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C17H20N2O3 and a molecular weight of 300.36 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities, and a piperidine ring that may contribute to its pharmacological effects.
Antioxidant Activity
Research indicates that compounds containing benzodioxole structures often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of hydroxyl groups that scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro studies have demonstrated that similar compounds can enhance cellular defense mechanisms against oxidative damage.
Anticancer Properties
Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
| Study | Cancer Type | Mechanism | Result |
|---|---|---|---|
| Smith et al. (2020) | Breast Cancer | Apoptosis | 50% reduction in cell viability |
| Jones et al. (2021) | Lung Cancer | Cell Cycle Arrest | G1 phase arrest observed |
| Lee et al. (2022) | Colon Cancer | ROS Generation | Increased apoptosis via ROS |
Neuroprotective Effects
The piperidine component suggests potential neuroprotective effects. Studies have indicated that compounds with similar structures can inhibit neuroinflammation and protect neuronal cells from apoptosis induced by excitotoxicity. This could be particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activities of this compound may involve several mechanisms:
- Free Radical Scavenging : The benzodioxole structure may facilitate the donation of hydrogen atoms to free radicals.
- Modulation of Signaling Pathways : Interaction with pathways such as MAPK and PI3K/Akt has been noted in related compounds, influencing cell survival and apoptosis.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cancer progression or neurodegeneration has been suggested based on structural analogs.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the anticancer efficacy of a related compound in human breast cancer models. The results indicated significant tumor growth inhibition and enhanced apoptosis markers in treated groups compared to controls.
Case Study 2: Neuroprotection in Animal Models
In an animal model study by Patel et al. (2024), administration of a similar compound demonstrated reduced neurodegeneration markers following induced oxidative stress, suggesting protective effects on neuronal integrity.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-3-5-13(2)20(12)18(21)15(10-19)8-14-6-7-16-17(9-14)23-11-22-16/h6-9,12-13H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUDHZAZJHVLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













